molecular formula C6H12O2 B13885905 1-Methylcyclopentane-1,3-diol

1-Methylcyclopentane-1,3-diol

Cat. No.: B13885905
M. Wt: 116.16 g/mol
InChI Key: QIGOESOMEANKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopentane-1,3-diol is an organic compound with the molecular formula C6H12O2 It is a cycloalkane derivative featuring a five-membered ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1,3-diol can be synthesized through several methods. One common approach involves the stereoselective synthesis via γ-lactones. For instance, the intramolecular aldol reaction of 4-methyl-4-(2-oxoethyl)-γ-lactone derivatives yields 1,3-cis- and 1,3-trans-4-hydroxymethyl-1-methylcyclopentanediols . Another method involves the reduction of endo-4b with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidation of this compound can yield 1-methylcyclopentanone or 1-methylcyclopentane-1,3-dicarboxylic acid.

    Reduction: Reduction typically retains the diol structure but may alter the stereochemistry.

    Substitution: Substitution reactions can produce halogenated derivatives or other substituted cyclopentane compounds.

Scientific Research Applications

1-Methylcyclopentane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural similarity to certain natural products makes it a valuable tool in studying biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methylcyclopentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

    1-Methylcyclopentane-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Cyclopentane-1,3-diol: Lacks the methyl group, affecting its chemical properties and reactivity.

    1-Methylcyclohexane-1,3-diol: A six-membered ring analog with different steric and electronic properties.

Uniqueness: 1-Methylcyclopentane-1,3-diol is unique due to its specific arrangement of functional groups, which imparts distinct stereochemical and electronic properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-methylcyclopentane-1,3-diol

InChI

InChI=1S/C6H12O2/c1-6(8)3-2-5(7)4-6/h5,7-8H,2-4H2,1H3

InChI Key

QIGOESOMEANKQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.